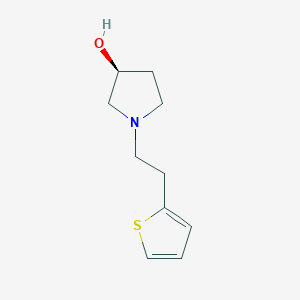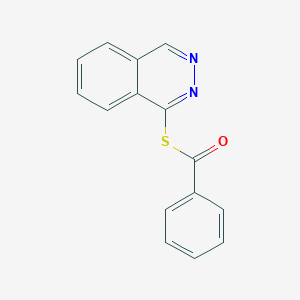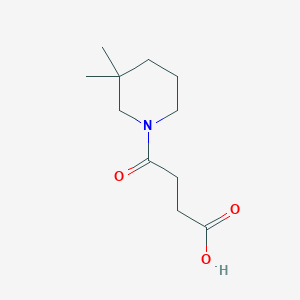
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol, also known as TPEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TPEP is a chiral compound, meaning it has two enantiomers with different chemical and biological properties. In
Wissenschaftliche Forschungsanwendungen
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has shown potential therapeutic applications in various fields of research. In neuroscience, this compound has been studied for its neuroprotective effects against oxidative stress and neuroinflammation. This compound has also been investigated for its anti-cancer properties, particularly in breast cancer cells. Additionally, this compound has shown promise as a potential treatment for diabetes, as it has been found to increase glucose uptake in skeletal muscle cells.
Wirkmechanismus
The mechanism of action of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is not fully understood, but it is believed to involve the activation of the PI3K/Akt signaling pathway. This pathway is involved in various cellular processes such as cell growth, survival, and metabolism. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. This compound has also been found to decrease the production of pro-inflammatory cytokines, which are involved in the immune response. Physiologically, this compound has been shown to increase glucose uptake in skeletal muscle cells, which could potentially benefit individuals with diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions and can be easily purified through recrystallization. However, one limitation of using this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol research. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of this compound's potential therapeutic applications in other fields, such as cardiovascular disease and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has shown promising biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for this compound research that could lead to the development of new treatments and therapies.
Synthesemethoden
The synthesis of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol involves the reaction of 2-thiophen-2-ylethylamine with pyrrolidin-3-one in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that can be purified through recrystallization.
Eigenschaften
IUPAC Name |
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-9-3-5-11(8-9)6-4-10-2-1-7-13-10/h1-2,7,9,12H,3-6,8H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGPHQNJGFENTK-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)

![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)



![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)